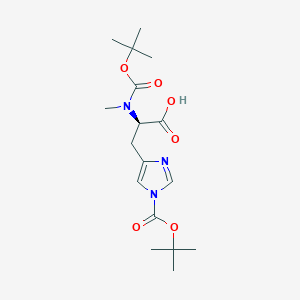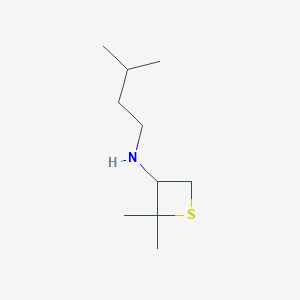
N-Isopentyl-2,2-dimethylthietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopentyl-2,2-dimethylthietan-3-amine is a chemical compound with the molecular formula C10H21NS It is characterized by its unique structure, which includes a thietane ring—a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopentyl-2,2-dimethylthietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,2-dimethylthietan-3-amine with isopentyl halides in the presence of a base. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Isopentyl-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Isopentyl-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-Isopentyl-2,2-dimethylthietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and amine group can form specific interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or enzymology.
Comparación Con Compuestos Similares
Similar Compounds
- N-Isopropyl-2,2-dimethylthietan-3-amine
- N-Isobutyl-2,2-dimethylthietan-3-amine
- N-Isopentyl-2,2-dimethylthiolan-3-amine
Uniqueness
N-Isopentyl-2,2-dimethylthietan-3-amine is unique due to its specific isopentyl substitution and the presence of a thietane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H21NS |
|---|---|
Peso molecular |
187.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(3-methylbutyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-8(2)5-6-11-9-7-12-10(9,3)4/h8-9,11H,5-7H2,1-4H3 |
Clave InChI |
OROAUWSEVHWFEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


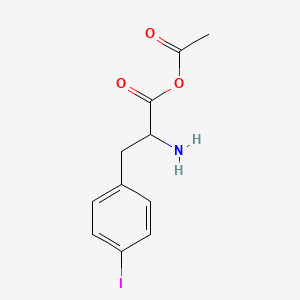
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
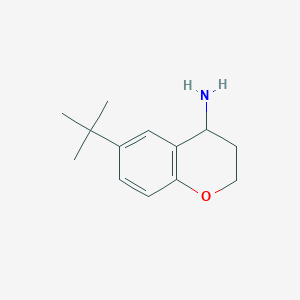
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
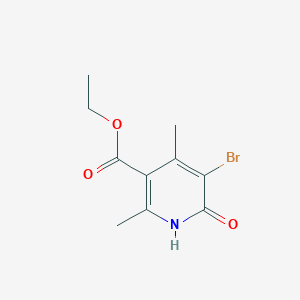
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
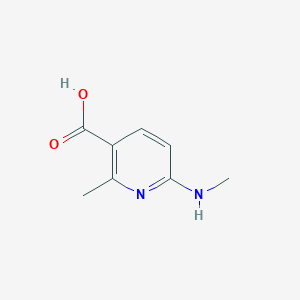
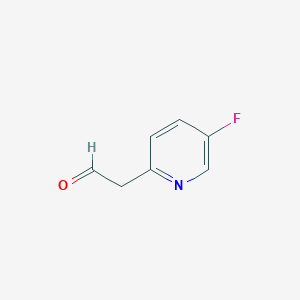

![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)


